Volicitin: A Technical Guide to its Chemical Structure, Synthesis, and Biological Signaling
Volicitin: A Technical Guide to its Chemical Structure, Synthesis, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volicitin, an N-acyl-amino acid conjugate identified in the oral secretions of lepidopteran larvae, is a potent elicitor of plant defense mechanisms. This technical guide provides a comprehensive overview of the chemical structure of volicitin, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the signaling pathways it activates in plants. This document is intended to serve as a valuable resource for researchers in chemical ecology, plant biology, and drug discovery who are interested in the intricate molecular dialogues between plants and insects.
Chemical Identity and Structure
Volicitin is chemically known as N-(17-hydroxylinolenoyl)-L-glutamine[1][2][3]. It is a fatty acid-amino acid conjugate, where the fatty acid moiety, 17-hydroxylinolenic acid, is amide-linked to the amino acid L-glutamine[2].
The systematic IUPAC name for volicitin is (2S)-5-amino-2-[[(9Z,12Z,15Z,17S)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid[4]. Its structure is characterized by an 18-carbon fatty acid chain with three cis double bonds at positions 9, 12, and 15, and a hydroxyl group at position 17. The stereochemistry at the chiral centers is (S) for both the L-glutamine and the 17-hydroxy position of the fatty acid[4].
Molecular and Physicochemical Properties
A summary of the key identifiers and physicochemical properties of volicitin is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₈N₂O₅ | [3][4][5] |
| Molecular Weight | 422.56 g/mol | [3][4][5] |
| Exact Mass | 422.2781 Da | [5] |
| CAS Number | 191670-18-5 | [3][4][5] |
| IUPAC Name | (2S)-5-amino-2-[[(9Z,12Z,15Z,17S)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid | [4] |
| Synonyms | (17S)-Volicitin, N-(17-hydroxylinolenoyl)glutamine | [4][6] |
| Boiling Point (Predicted) | 708.2 ± 60.0 °C | [7] |
| Density (Predicted) | 1.087 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 3.51 ± 0.10 | [7] |
Biosynthesis and Synthesis
Biosynthesis of Volicitin in Insects
Volicitin is not of purely insect or plant origin; its biosynthesis is a concerted effort between the plant and the herbivore[2][8]. The beet armyworm caterpillar (Spodoptera exigua), for instance, ingests linolenic acid from the host plant[2][8]. Within the caterpillar's gut, the plant-derived linolenic acid undergoes two key modifications: 17-hydroxylation and subsequent conjugation with L-glutamine, which is of insect origin[2][8][9]. This process creates a distinct chemical signature that allows the plant to recognize herbivory by this specific insect[2].
Experimental Protocol: Chemical Synthesis of Volicitin
Several methods for the stereoselective synthesis of volicitin have been reported, often involving a Wittig reaction as a key step to construct the fatty acid backbone, followed by condensation with L-glutamine[1][10][11].
Objective: To synthesize N-(17S-hydroxylinolenoyl)-L-glutamine (Volicitin).
Methodology: A common synthetic strategy involves the condensation of 17(S)-hydroxylinolenic acid with L-glutamine[10]. The synthesis of the fatty acid component can be achieved via a Wittig reaction between a C10–C18 phosphonium (B103445) salt and a C1–C9 aldehyde[10].
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Step 1: Synthesis of 17(S)-hydroxylinolenic acid
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Preparation of Phosphonium Salt (C10-C18 fragment): This fragment, containing the chiral hydroxyl group, can be prepared from a suitable chiral starting material like (2S)-but-3-yn-2-ol[10]. This involves steps like alkynylation of an allylic phosphate[10].
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Preparation of Aldehyde (C1-C9 fragment): A C9 aldehyde fragment is prepared, for instance, from nonane-1,9-diol via a two-step oxidation[10].
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Wittig Reaction: The phosphonium salt and the aldehyde are reacted under Wittig conditions to form the 18-carbon backbone with the desired double bond geometry[10].
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Deprotection and Oxidation: Subsequent deprotection of protecting groups and oxidation of the terminal alcohol to a carboxylic acid yields 17(S)-hydroxylinolenic acid[10].
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Step 2: Condensation with L-Glutamine
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The synthesized 17(S)-hydroxylinolenic acid is activated, for example, by converting it to an active ester.
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The activated fatty acid is then condensed with the amino group of L-glutamine (with its carboxylic acid groups suitably protected, e.g., as a p-nitrobenzyl ester) in the presence of a coupling agent[12].
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Final Deprotection: Removal of all protecting groups yields the final product, volicitin[12]. The product is then purified, typically by High-Performance Liquid Chromatography (HPLC).
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Biological Activity and Signaling Pathway
Volicitin is a key signaling molecule in tritrophic interactions involving plants, herbivores, and their natural enemies[3][13]. When introduced into a wounded plant, such as through insect feeding, volicitin triggers the plant's defense system, leading to the de novo synthesis and release of a blend of volatile organic compounds (VOCs)[2][13][14][15]. These VOCs, which include terpenoids and indole (B1671886), serve to attract natural predators and parasitoids of the feeding herbivore, thus constituting an indirect plant defense mechanism[2][3][13].
The signaling cascade initiated by volicitin is linked to the octadecanoid pathway, which is also responsible for jasmonic acid (JA) biosynthesis[13][16]. The binding of volicitin to a putative plasma membrane receptor in maize has been demonstrated[17]. This binding event initiates a downstream signaling cascade that involves changes in ion flux, protein phosphorylation, and ultimately, the activation of defense-related genes[14]. One such gene is Igl, which encodes indole-3-glycerol phosphate (B84403) lyase, a key enzyme in the production of the volatile indole[14]. The signaling is also modulated by other plant hormones like ethylene (B1197577) (E)[16].
Analytical Methodologies
Experimental Protocol: HPLC Analysis of Volicitin
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation, purification, and quantification of volicitin from complex mixtures like insect oral secretions[12][18].
Objective: To separate and identify volicitin and related fatty acid-amino acid conjugates from a sample matrix.
Methodology:
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Sample Preparation:
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Insect oral secretions are collected and sterilized (e.g., by filtration)[12].
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The sample is acidified (e.g., with acetic acid) and extracted with an organic solvent like dichloromethane (B109758) (CH₂Cl₂)[12].
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The organic phase is collected and evaporated to dryness under vacuum[12]. The residue is then redissolved in a suitable solvent for HPLC injection.
-
-
HPLC Conditions:
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Column: A reverse-phase column, such as a YMC ODS-AQ S-5 column (4.6 mm ID × 250 mm), is typically used[18].
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Mobile Phase: A gradient elution is employed using two solvents:
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Gradient Program: A typical gradient might run from 40% to 100% Solvent B over 10 minutes, followed by an isocratic hold at 100% B for 15 minutes[18].
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Flow Rate: A flow rate of 1 ml/min is common[18].
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Detection: The column eluent is monitored by a UV detector at 200 nm, where the amide bond absorbs[18].
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Identification:
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The retention time of the peak corresponding to volicitin is compared with that of a synthetic standard.
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Fractions can be collected for further structural confirmation by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Conclusion
Volicitin represents a fascinating example of the complex chemical communication that governs ecological interactions. Its unique structure, a product of both plant and insect metabolism, serves as a highly specific signal in plant defense. A thorough understanding of its chemical properties, synthesis, and the signaling pathways it modulates is crucial for advancing our knowledge in chemical ecology and may provide novel avenues for the development of sustainable crop protection strategies and new drug discovery leads. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring the multifaceted roles of this important bioactive molecule.
References
- 1. Synthesis of volicitin: a novel three-component Wittig approach to chiral 17-hydroxylinolenic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Concerted biosynthesis of an insect elicitor of plant volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volicitin [drugfuture.com]
- 4. Volicitin | C23H38N2O5 | CID 11080349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Volicitin | TargetMol [targetmol.com]
- 7. volicitin | 191670-18-5 [chemicalbook.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Synthesis of volicitin: a novel three-component Wittig approach to chiral 17-hydroxylinolenic acid | Semantic Scholar [semanticscholar.org]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. An herbivore elicitor activates the gene for indole emission in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Nitrogen Deficiency Increases Volicitin-Induced Volatile Emission, Jasmonic Acid Accumulation, and Ethylene Sensitivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
